Dimethyl (4-Nitrobenzylidene)Malonate Enables Michael Additions Inaccessible to Unsubstituted Dimethyl Benzylidenemalonate
In a direct head-to-head study, unsubstituted dimethyl benzylidenemalonate (12a) was found to be completely unreactive (0% conversion) in a Michael addition with a thiourea-based organocatalyst, whereas the nitro-substituted dimethyl (4-nitrobenzylidene)malonate (12b) exhibited robust reactivity with high enantioselectivity [1].
| Evidence Dimension | Michael addition reactivity |
|---|---|
| Target Compound Data | Reactive, high enantioselectivity |
| Comparator Or Baseline | Dimethyl benzylidenemalonate (12a): completely unreactive |
| Quantified Difference | Reactive vs. unreactive |
| Conditions | Thiourea-based bifunctional organocatalyst, conditions per Table 4 |
Why This Matters
This demonstrates that the nitro group is essential for enabling the desired Michael addition reaction; using the unsubstituted analog would lead to complete reaction failure.
- [1] Mayr, H.; et al. π-Nucleophilicity in Carbon−Carbon Bond-Forming Reactions. Acc. Chem. Res. 2003, 36, 1, 66-77. View Source
